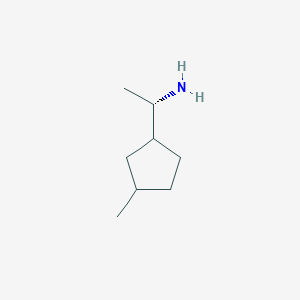

(1S)-1-(3-methylcyclopentyl)ethan-1-amine

Description

(1S)-1-(3-methylcyclopentyl)ethan-1-amine is a chiral primary amine characterized by a cyclopentane ring substituted with a methyl group at the 3-position and an ethylamine moiety in the (S)-configuration. Its molecular formula is C₈H₁₅N, with a molecular weight of 125.21 g/mol.

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

(1S)-1-(3-methylcyclopentyl)ethanamine |

InChI |

InChI=1S/C8H17N/c1-6-3-4-8(5-6)7(2)9/h6-8H,3-5,9H2,1-2H3/t6?,7-,8?/m0/s1 |

InChI Key |

BOHGLGLBRBQCPO-WTIBDHCWSA-N |

Isomeric SMILES |

CC1CCC(C1)[C@H](C)N |

Canonical SMILES |

CC1CCC(C1)C(C)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reductive Amination of Ketones

The most common and efficient route to chiral primary amines such as this compound is asymmetric reductive amination of the corresponding ketone, here 3-methylcyclopentanone.

Process Summary:

- Starting Material: 3-Methylcyclopentanone

- Reagents: Ammonium salts (e.g., ammonium acetate), hydrogen gas

- Catalysts: Transition metal complexes such as ruthenium (Ru) or rhodium (Rh) complexes with chiral ligands

- Conditions: High-pressure hydrogen atmosphere (up to 50 atm), elevated temperatures (~80-100 °C), prolonged reaction times (up to 20 hours)

- Work-up: Acidic hydrolysis with 6 M HCl at 80 °C for 6 hours, neutralization with sodium hydroxide to pH 10, extraction, drying, and vacuum concentration

- The catalytic system enables enantioselective hydrogenation of the imine intermediate formed in situ from the ketone and ammonia source.

- High yields (typically >85%) and high enantiomeric excess (ee >90%) are achievable.

- The reaction is carried out in alcohol solvents such as trifluoroethanol to enhance catalyst performance.

| Parameter | Typical Value |

|---|---|

| Catalyst loading | 0.5 mol% Ru complex |

| Hydrogen pressure | 10-50 atm |

| Temperature | 80-100 °C |

| Reaction time | 20 hours |

| Yield | 89-91% |

| Enantiomeric excess (ee) | 90-95% |

This method is supported by patent literature describing similar reductive amination protocols for chiral amines derived from substituted cycloalkyl ketones.

Catalytic Hydrogenation Using Chiral Ligand-Transition Metal Complexes

Advanced catalytic systems utilize chiral phosphine ligands coordinated to metals such as rhodium or ruthenium to improve selectivity and yield.

- Ligands: Sterically hindered and π-accepting ligands such as tetraphosphorus dipyrrolylphosphoramidite (BTPP) or Naphos derivatives

- Catalysts: Rhodium complexes like [Rh(nbd)2]SbF6 or Ru-based catalysts

- Advantages: Enhanced regio- and stereoselectivity, mild reaction conditions, low catalyst loading

- Applications: Synthesis of chiral alkylamines including cyclopentyl derivatives

These catalytic systems have been demonstrated to achieve enantiomeric ratios exceeding 99:1 under optimized conditions, which is critical for pharmaceutical-grade amines.

Alternative Synthetic Routes

Though less common for this specific amine, other synthetic strategies include:

- Chiral Pool Synthesis: Starting from naturally occurring chiral building blocks with cyclopentane rings, followed by functional group transformations to introduce the ethanamine side chain.

- Chiral Auxiliary-Mediated Synthesis: Using chiral auxiliaries to control stereochemistry during amination or alkylation steps.

- Photoredox or Base-Promoted Cyclizations: Recent advances in photoredox catalysis allow construction of constrained bicycloalkanes and amines, though application to this exact compound is limited.

Detailed Reaction Scheme Example

Step 1: Formation of imine intermediate by condensation of 3-methylcyclopentanone with ammonium acetate.

Step 2: Asymmetric catalytic hydrogenation of the imine using a Ru-based chiral catalyst under 50 atm H2 at 80 °C for 20 hours.

Step 3: Acidic hydrolysis and neutralization to isolate the chiral amine.

Summary Table of Preparation Methods

Research Discoveries and Optimization Insights

- High hydrogen pressures and prolonged reaction times improve conversion but must be balanced against catalyst stability.

- Solvent choice (e.g., trifluoroethanol) influences catalyst activity and selectivity.

- Post-reaction acid treatment is essential to convert amine salts to free amines and improve purity.

- Ligand design is critical for achieving high enantioselectivity; bulky, electron-rich ligands favor better stereocontrol.

- Recent advances in catalytic systems have reduced catalyst loadings and reaction severity, making the process more sustainable and scalable.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-methylcyclopentyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, carbamates, or ureas.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Acyl chlorides or isocyanates under basic conditions.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Amides, carbamates, or ureas.

Scientific Research Applications

(1S)-1-(3-methylcyclopentyl)ethan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies to understand the structure-activity relationship of amine-containing compounds.

Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-methylcyclopentyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Cyclopentyl Systems

1-(3,3-difluorocyclopentyl)ethan-1-amine

- Molecular Formula : C₇H₁₃F₂N

- Molecular Weight : 149.18 g/mol

- Key Differences : Replaces the 3-methyl group with 3,3-difluoro substituents.

- The reduced steric bulk compared to the methyl group may alter binding interactions in biological systems .

Aromatic vs. Aliphatic Ring Systems

(1S)-1-(4-iodophenyl)ethan-1-amine

- Molecular Formula : C₈H₁₀IN

- Molecular Weight : 247.08 g/mol

- Key Differences : Substitutes cyclopentyl with a 4-iodophenyl group.

- Impact : The iodine atom increases molecular weight and polarizability, making the compound suitable for radiolabeling or X-ray crystallography. Aromatic rings enable π-π stacking interactions, which are critical in receptor-ligand binding .

(1S)-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine

- Molecular Formula: C₉H₁₂FNO

- Molecular Weight : 169.20 g/mol

- Key Differences : Features a phenyl ring with 3-fluoro and 4-methoxy groups.

- Impact : Methoxy groups improve solubility via hydrogen bonding, while fluorine enhances electronic effects. Such modifications are common in serotonin receptor modulators .

Heterocyclic Analogues

(1S)-1-(6-chloropyridin-3-yl)ethan-1-amine

- Molecular Formula : C₇H₈ClN₂

- Molecular Weight : 158.60 g/mol

- Key Differences : Replaces cyclopentyl with a chloropyridinyl group.

- Impact : The nitrogen in the pyridine ring introduces basicity and hydrogen-bonding capability, which can enhance interactions with enzymatic targets. Chlorine adds electronegativity, influencing electronic distribution .

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| (1S)-1-(3-methylcyclopentyl)ethan-1-amine | C₈H₁₅N | 125.21 | 3-methylcyclopentyl | Catalysts, chiral building blocks |

| 1-(3,3-difluorocyclopentyl)ethan-1-amine | C₇H₁₃F₂N | 149.18 | 3,3-difluorocyclopentyl | Fluorinated drug intermediates |

| (1S)-1-(4-iodophenyl)ethan-1-amine | C₈H₁₀IN | 247.08 | 4-iodophenyl | Radiolabeling, imaging probes |

| (1S)-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine | C₉H₁₂FNO | 169.20 | 3-fluoro-4-methoxyphenyl | Neurotransmitter analogs |

| (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine | C₇H₈ClN₂ | 158.60 | 6-chloropyridinyl | Enzyme inhibitors, agrochemicals |

Biological Activity

(1S)-1-(3-methylcyclopentyl)ethan-1-amine is a compound of interest in pharmacology and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a chiral center, which contributes to its diverse biological activities. The presence of the 3-methylcyclopentyl group enhances its lipophilicity, potentially affecting its interaction with cell membranes and receptors. The molecular formula is , indicating it contains nine carbon atoms, nineteen hydrogen atoms, and one nitrogen atom.

Research indicates that this compound interacts with various biological receptors and enzymes. The specific mechanisms include:

- Receptor Binding : The compound has shown affinity for several neurotransmitter receptors, which may influence neurotransmission and neuronal activity.

- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, potentially leading to alterations in lipid metabolism and other physiological processes.

1. Neuropharmacological Effects

Studies have suggested that this compound may have neuropharmacological effects, possibly acting as a modulator of neurotransmitter systems. This includes interactions with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

2. Lipid Metabolism

The compound's influence on lipid metabolism has been highlighted in recent research. Its ability to modulate enzymes involved in lipid synthesis could have implications for conditions such as obesity and metabolic syndrome.

3. Antioxidant Activity

Preliminary studies indicate potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.

Case Study 1: Neurotransmitter Interaction

A study investigated the interaction of this compound with serotonin receptors in rat models. Results indicated a significant increase in serotonin levels following administration, suggesting a potential role in treating depression.

Case Study 2: Lipid Metabolism Modulation

In vitro experiments demonstrated that the compound inhibited acyl-CoA synthetase long-chain family member 1 (ACSL1), leading to reduced triglyceride accumulation in hepatocytes. This suggests a therapeutic potential for managing lipid disorders.

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Neurotransmitter modulation | Binding to serotonin receptors | Potential antidepressant effects |

| Lipid metabolism modulation | Inhibition of ACSL1 | Management of metabolic disorders |

| Antioxidant activity | Scavenging free radicals | Protection against oxidative stress |

Q & A

Q. What stereoselective synthesis methods are optimal for producing (1S)-1-(3-methylcyclopentyl)ethan-1-amine with high enantiomeric purity?

Transaminase-mediated synthesis is effective, requiring optimization of enzyme loading (0.5–2.0 wt%), substrate concentration (50–200 mM), pH (7.5–9.0), and temperature (30–45°C) to achieve >95% enantiomeric excess (ee). Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) can further enhance purity .

Q. How can NMR spectroscopy and X-ray crystallography confirm the stereochemistry of this compound?

- 1H NMR : Analyze coupling constants (J values) between protons on the cyclopentyl ring to determine spatial configuration.

- 13C NMR : Assess chemical shifts of methyl and amine-bearing carbons for stereochemical environment.

- X-ray : Resolve absolute configuration via anomalous dispersion effects, as demonstrated for naphthalene-based ethanamines .

Q. What solvent systems are suitable for recrystallizing this compound hydrochloride salts?

Ethanol/water (4:1 v/v) or acetone/hexane (3:2 v/v) mixtures yield high-purity crystals. Monitor solubility curves (25–60°C) to optimize recovery (>85%) and minimize co-solvent residues .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor affinity and in vivo efficacy data for this compound?

Conduct metabolite identification studies (LC-MS/MS) to detect active/inactive derivatives. Compare pharmacokinetic parameters (Cmax, AUC) across species and use physiologically based pharmacokinetic (PBPK) modeling to clarify exposure discrepancies. Cross-test with fluorinated analogs to isolate metabolic stability effects .

Q. What computational strategies predict the impact of 3-methylcyclopentyl modifications on blood-brain barrier (BBB) penetration?

- Molecular Dynamics (MD) : Simulate passive diffusion using bilayer membrane models (e.g., DOPC/cholesterol).

- QSAR : Train models with descriptors like polar surface area (<60 Ų), logP (2.0–3.5), and hydrogen-bond count (<2). Validate against in situ perfusion data from bicyclic amine analogs .

Q. How do structural analogs with varied cyclopentyl substituents affect serotonin receptor selectivity?

| Analog | Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Selectivity Ratio |

|---|---|---|---|---|

| 3-Me | Methyl | 12 ± 2 | 150 ± 20 | 12.5 |

| 3-Et | Ethyl | 28 ± 4 | 85 ± 10 | 3.0 |

| 3-CF3 | Trifluoromethyl | 45 ± 6 | 220 ± 30 | 4.9 |

| Smaller substituents improve 5-HT1A selectivity, as seen in pyridyl-ethanamine studies . |

Q. What experimental controls are critical when assessing off-target effects in kinase inhibition assays?

- Positive controls : Staurosporine (pan-kinase inhibitor).

- Negative controls : DMSO vehicle and scrambled peptide substrates.

- Counter-screening : Test against unrelated enzymes (e.g., acetylcholinesterase) to rule out nonspecific binding. Use TR-FRET assays for high-throughput profiling .

Q. How can chiral HPLC method development be optimized for quantifying trace impurities in bulk samples?

- Column : Chiralpak IA-3 (3 µm particle size).

- Mobile phase : n-Hexane/ethanol/diethylamine (85:15:0.1 v/v).

- Detection : UV at 210 nm (amine-specific). Validate precision (%RSD <2.0) and accuracy (spiked recovery 98–102%) per ICH Q2(R1) guidelines .

Data Analysis & Optimization

Q. What statistical approaches reconcile variability in dose-response curves across independent studies?

Apply mixed-effects modeling to account for inter-study variability (e.g., random effects for lab protocols). Use bootstrap resampling (n=1000 iterations) to calculate 95% confidence intervals for EC50 values. Cross-validate with Bayesian hierarchical models .

Q. How can reaction yield be improved in large-scale asymmetric hydrogenation of the cyclopentyl precursor?

- Catalyst : Ru-(S)-BINAP (0.5 mol%), H2 pressure (50–100 psi).

- Solvent : Isopropanol with 0.1 M HCl additive (prevents catalyst poisoning).

- Workup : Centrifugal partition chromatography (CPC) for enantiomer separation, achieving yields >90% and ee >98% .

Comparative & Mechanistic Studies

Q. Why does the 3-methylcyclopentyl group confer greater metabolic stability than cyclohexyl analogs?

The rigid cyclopentyl ring reduces cytochrome P450 (CYP3A4) oxidation susceptibility. Deuterium labeling at the methyl group further extends half-life (t½ from 3.5 to 8.2 hrs in rat liver microsomes), as shown in deuterated naphthalene-ethanamines .

Q. What mechanistic insights explain the compound’s atypical dose-dependent toxicity profile?

Mitochondrial toxicity assays (Seahorse XF) reveal uncoupling of oxidative phosphorylation at high doses (>100 µM). Co-treatment with antioxidants (e.g., N-acetylcysteine) mitigates ROS generation, aligning with findings in benzofuran-ethanamine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.